molecular formula C14H19N3O2 B3855252 N'-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide

N'-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide

Cat. No.: B3855252
M. Wt: 261.32 g/mol
InChI Key: FIPUBXTYXCSKSN-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide is an organic compound with a complex structure that includes both amide and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide typically involves the reaction of butan-2-one with phenylhydrazine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-butan-2-ylideneamino]-N-methylbutanediamide
  • N’-[(Z)-butan-2-ylideneamino]-N-ethylbutanediamide
  • N’-[(Z)-butan-2-ylideneamino]-N-propylbutanediamide

Uniqueness

N’-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide is unique due to its specific structural features, which include both an imine and an amide group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

N'-[(Z)-butan-2-ylideneamino]-N-phenylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-11(2)16-17-14(19)10-9-13(18)15-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,15,18)(H,17,19)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPUBXTYXCSKSN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)CCC(=O)NC1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)CCC(=O)NC1=CC=CC=C1)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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